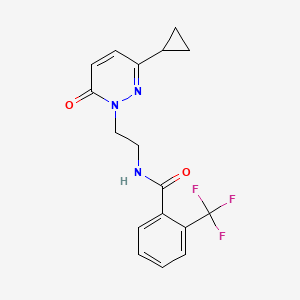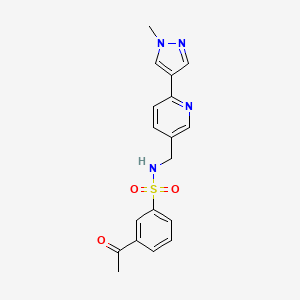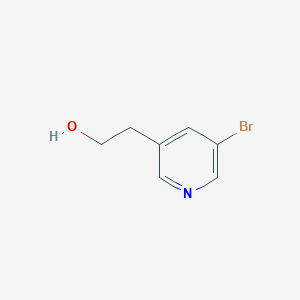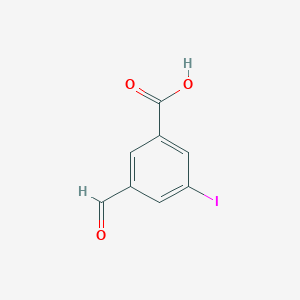![molecular formula C11H15ClN2O3S B2966998 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide CAS No. 1110909-17-5](/img/structure/B2966998.png)
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is an organic compound with specific substituents that contribute to its unique chemical and physical properties
Preparation Methods
Synthetic routes and reaction conditions : The synthesis of 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide typically involves the chlorination of appropriate N-(phenylmethyl)acetamide precursors followed by sulfonamide group introduction using dimethylsulfamoyl chloride. Specific reaction conditions, such as temperature, pressure, and solvents used, are critical to achieving the desired yield and purity. Industrial production methods : On an industrial scale, the compound is synthesized using automated reactors that control reaction parameters precisely to ensure consistent production quality and safety.
Chemical Reactions Analysis
Types of reactions : This compound undergoes several types of reactions, including nucleophilic substitution reactions due to the presence of the chloro group, and electrophilic substitution reactions on the aromatic ring. It can also participate in redox reactions depending on the reagents used. Common reagents and conditions : Typical reagents include strong bases or acids, depending on the specific reaction, with reactions often carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or acetonitrile are commonly used to facilitate these reactions. Major products formed : The reactions typically yield substituted acetamides, sulfonamide derivatives, and various aromatic substitution products, each determined by the specific reactants and conditions applied.
Scientific Research Applications
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is valuable in multiple research fields:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology
: Employed in biochemical assays to explore enzyme interactions and protein binding studies.
Medicine
: Investigated for its potential role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
: Utilized in the production of specialized polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide exerts its effects often involves the interaction of its chloro and sulfonamide groups with biological macromolecules. These interactions can inhibit enzyme activity or alter protein structure, leading to changes in cellular processes. Molecular targets frequently include enzymes with active sites that can accommodate the compound's functional groups, facilitating specific biochemical reactions.
Comparison with Similar Compounds
Compared to similar compounds, such as N-(phenylmethyl)acetamides and other chloroacetamide derivatives, 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is unique due to its dual functionality. The presence of both chloro and dimethylsulfamoyl groups allows it to participate in a broader range of chemical reactions and biological interactions. Similar compounds include:
N-(phenylmethyl)acetamide
: Lacks the chloro group, limiting its reactivity.
2-chloro-N-methylacetamide
: Missing the sulfonamide functionality, affecting its biological activity.
N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
: Does not include the chloro group, which impacts its role in nucleophilic substitution reactions.
Each of these similar compounds provides distinct advantages and limitations based on their specific chemical structures and functional groups.
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylsulfamoyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUDRILQVDFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2966915.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)



![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)



![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
![N,N,4-trimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2966935.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
